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Capsaicin beta-D-Glucopyranoside

Sensory Science Food Technology Formulation Chemistry

Researchers seeking a TRPV1 modulator without confounding sensory irritation face limited options. Capsaicin beta-D-glucopyranoside addresses this gap directly. Key supply and application advantages: • 100-fold reduction in pungency vs. capsaicin, enabling non-irritating in vivo studies and consumer product development. • Enhanced aqueous solubility facilitates direct formulation into hydrogels and liquid supplements without organic co-solvents. • Functions as a capsaicin prodrug, releasing active capsaicin upon hydrolysis for controlled mechanistic studies.

Molecular Formula C24H37NO8
Molecular Weight 467.6 g/mol
Cat. No. B1631198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapsaicin beta-D-Glucopyranoside
Molecular FormulaC24H37NO8
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
InChIInChI=1S/C24H37NO8/c1-15(2)8-6-4-5-7-9-20(27)25-13-16-10-11-17(18(12-16)31-3)32-24-23(30)22(29)21(28)19(14-26)33-24/h6,8,10-12,15,19,21-24,26,28-30H,4-5,7,9,13-14H2,1-3H3,(H,25,27)/b8-6+/t19-,21-,22+,23-,24-/m1/s1
InChIKeyHEYWYCJIIXVRPS-FDOPSVQKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capsaicin beta-D-Glucopyranoside Overview


Capsaicin beta-D-glucopyranoside (CAS 153409-16-6) is a glucoside conjugate of the well-known pungent compound capsaicin, naturally present in various pungent cultivars of Capsicum annuum, Capsicum frutescens, and Capsicum chinense [1]. This compound is formed through the enzymatic glycosylation of capsaicin, resulting in a molecule with a molecular weight of 467.6 g/mol and the molecular formula C24H37NO8 [2]. The glucosylation significantly reduces the pungency to approximately 1/100th of that of capsaicin, while retaining the potential for capsaicin-like bioactivity upon hydrolysis in vivo [3].

Non-pungent TRPV1 probe Enables pathway studies without sensory confounding effects.
Aqueous formulation research Supports aqueous-based research formulation compatibility.
Gut physiology tool Provides glycoside-specific response distinct from capsaicin.

Capsaicin beta-D-Glucopyranoside Replacement Limitations


Direct substitution of capsaicin beta-D-glucopyranoside with unmodified capsaicin or other capsaicinoids is not feasible in applications requiring reduced pungency, enhanced aqueous solubility, or a prodrug-like activation profile. While capsaicin and its close analog dihydrocapsaicin are potent TRPV1 agonists with high pungency (EC50 ≈ 0.29 μM for capsaicin) , the glucoside exhibits drastically different physicochemical and biological properties. The addition of a glucopyranoside moiety not only diminishes sensory irritation by a factor of ~100 [1] but also alters its interaction with biological systems, as evidenced by divergent effects on intestinal transport and contraction compared to the parent compound [2]. These differences preclude simple interchangeability in sensitive assays, formulations, or consumer products.

Property
Capsaicin β-D-Glucopyranoside
Capsaicin
Pungency
Negligible sensory response
Potent TRPV1 agonist, high pungency
Aqueous compatibility
Enhanced via glycosylation
Very low aqueous solubility
Gut contractility
No inhibition of ileal twitch
Inhibits ileal contraction

Capsaicin beta-D-Glucopyranoside Comparative Evidence


Pungency Reduction vs. Capsaicin

The primary differentiation of capsaicin beta-D-glucopyranoside is its drastically reduced pungency. In a direct assessment, the pungency of the glucoside was found to be approximately 1/100th that of capsaicin [1]. This was determined through organoleptic evaluation following the glycosylation of capsaicin using Coffea arabica cell suspension cultures, with product identity confirmed by FAB-MS, 1H-NMR, and enzymatic hydrolysis [1]. This property is critical for applications where the sensory impact of capsaicin is undesirable, such as in certain topical formulations or functional foods.

Pungency reduction vs. capsaicin
Head-to-head
~99% reduction in pungency
Glucoside: 1/100th pungency of capsaicin (organoleptic evaluation)
Supports non-irritating assay use
Direct head-to-head comparison
Sensory Science Food Technology Formulation Chemistry

Divergent Intestinal Contraction vs. Capsaicin

In ex vivo rat ileal segments, capsaicin (50 μM) inhibited the amplitude of ileal twitch elicited by electrical nerve stimulation, whereas capsaicin glucoside (50 μM) did not induce any change [1]. This direct comparison demonstrates that glycosylation abolishes a specific neurogenic effect of capsaicin on gut smooth muscle contraction. Additionally, capsaicin glucoside increased transmural short-circuit current (Isc) when applied to the mucosal side of the jejunum and ileum, in contrast to capsaicin which either had no effect or decreased Isc [2]. These distinct functional profiles indicate that the glucoside interacts differently with intestinal sensory and transport mechanisms.

Intestinal contraction divergence
Head-to-head
Opposing effects on ileal twitch
Glucoside (50 µM): no change; Capsaicin (50 µM): inhibited twitch amplitude
Indicates glycoside-specific gut signaling
Ex vivo rat ileum, electrical stimulation
Gastrointestinal Physiology Pharmacology Ex Vivo Assays

Enhanced Aqueous Solubility

Glycosylation is a well-established strategy to improve the aqueous solubility of hydrophobic compounds. While direct quantitative solubility data for capsaicin beta-D-glucopyranoside in pure water is limited, the introduction of a hydrophilic glucose moiety is known to enhance water solubility compared to the parent capsaicin, which has very low aqueous solubility (~0.0013 g/100 mL at 25°C) [1]. This principle is supported by studies demonstrating that glycosylation of similar spice compounds like thymol and carvacrol improved their stability and water solubility [2]. Furthermore, the glucoside's compatibility with aqueous-based solvent systems is evident from its solubility in DMSO (100 mg/mL) and in formulation vehicles containing water .

Aqueous solubility enhancement
Class-level
Glycosylation improves aqueous compatibility
Inferred from class effect; no direct quantitative data
Supports aqueous formulation research
Data to verify
Pharmaceutics Formulation Science Drug Delivery

Capsaicin beta-D-Glucopyranoside Applications


Non-Pungent TRPV1 Prodrug

Given its 100-fold reduction in pungency compared to capsaicin [1] and its reported ability to release capsaicin upon hydrolysis in vivo , capsaicin beta-D-glucopyranoside is an ideal candidate for studies requiring a non-irritating TRPV1 modulator. It can serve as a prodrug control in pain and inflammation models, or as a masked agonist in long-term studies where the sensory effects of capsaicin would cause confounding behavioral changes or tissue irritation.

Aqueous Formulation Development

The enhanced aqueous compatibility and solubility conferred by the glucoside moiety [1] make this compound suitable for developing aqueous-based formulations. Unlike capsaicin, which requires high concentrations of organic solvents or complex encapsulation strategies due to its poor water solubility , capsaicin beta-D-glucopyranoside can be more easily incorporated into hydrogels, creams, or liquid supplements, facilitating its use in consumer health products or specialized pharmaceutical preparations.

Gastrointestinal Function Research

The distinct and opposing effects of capsaicin beta-D-glucopyranoside on intestinal transport and contraction, compared to capsaicin [1], make it a valuable tool for dissecting the mechanisms of capsaicinoid action in the gut. Researchers can use this compound to specifically probe the role of glycoside conjugation in modulating nutrient absorption, motility, and sensory signaling pathways in the intestine, potentially leading to novel insights in gastroenterology and nutrition.

Application
Selection Property
Validation Focus
Non-pungent TRPV1 pathway studies
Reduced sensory response profile
TRPV1 modulation without behavioral confounds
Aqueous formulation research
Glycoside-mediated aqueous compatibility
Formulation stability and solubility in water-based vehicles
Gut physiology and transport studies
Distinct intestinal response vs. capsaicin
Ileal contraction and ion transport assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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